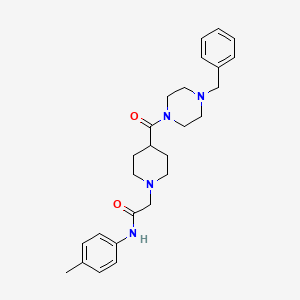

![molecular formula C20H18ClN7O2S B3413211 1-(3-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946206-51-5](/img/structure/B3413211.png)

1-(3-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Übersicht

Beschreibung

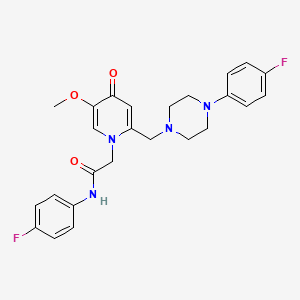

The compound “1-(3-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It’s a complex organic compound that contains several functional groups and rings, including a piperazine ring, a triazolopyrimidine ring, and a phenyl ring .

Synthesis Analysis

The synthesis of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in the literature . For instance, a series of these derivatives bearing a hydrazone moiety were synthesized and evaluated for their antiproliferative activity against several cancer cell lines . Another study reported the synthesis of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a [1,2,3]triazolo[4,5-d]pyrimidine moiety, which is a fused ring system containing a triazole ring and a pyrimidine ring .Wissenschaftliche Forschungsanwendungen

Drug Discovery

The compound is part of the 1,2,3-triazoles class, which has found broad applications in drug discovery . This class of compounds has been used extensively in the development of new drugs due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They are often used as building blocks in the synthesis of more complex organic compounds due to their stability and reactivity .

Polymer Chemistry

The compound is used in polymer chemistry . The 1,2,3-triazoles class of compounds can be incorporated into polymers to enhance their properties, such as thermal stability, mechanical strength, and chemical resistance .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used as building blocks for the construction of more complex structures . Their ability to form hydrogen bonds makes them ideal for this purpose .

Bioconjugation

The compound is used in bioconjugation . This involves attaching a biomolecule to another molecule, which can be useful in various fields such as drug delivery and biosensing .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used for various purposes . For example, they can be used as probes to study biological systems .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used to create fluorescent probes, which can help visualize biological structures and processes .

Materials Science

Lastly, the compound is used in materials science . The 1,2,3-triazoles class of compounds can be used to modify the properties of materials, making them more suitable for specific applications .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been investigated for their antiproliferative activity against cancer cell lines . Therefore, this compound could also be studied in this context.

Wirkmechanismus

Target of Action

The primary target of HMS3524N20 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

HMS3524N20 interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells .

Biochemical Pathways

The inhibition of CDK2 disrupts the normal cell cycle progression, affecting the transition from the G1 phase to the S phase. This disruption leads to the induction of apoptosis, a form of programmed cell death .

Result of Action

The result of HMS3524N20’s action is the inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Action Environment

The action, efficacy, and stability of HMS3524N20 can be influenced by various environmental factors These may include the pH of the environment, the presence of other drugs or substances, and the specific characteristics of the target cells

Eigenschaften

IUPAC Name |

7-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN7O2S/c21-15-5-4-8-17(13-15)31(29,30)27-11-9-26(10-12-27)19-18-20(23-14-22-19)28(25-24-18)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOIKBJWTOXIDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

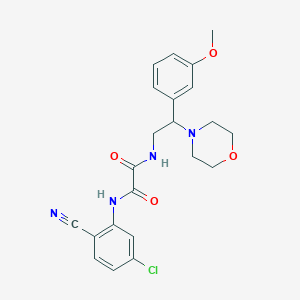

![6-(2-chloro-6-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3413146.png)

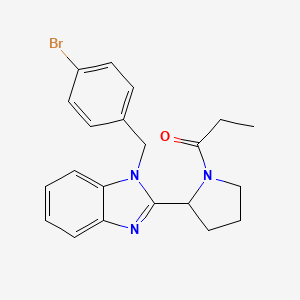

![6-(2-fluorobenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3413154.png)

![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3413160.png)

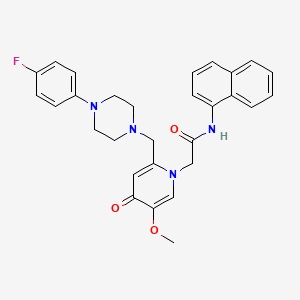

![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3413195.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B3413214.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3413215.png)

![3-(4-fluorophenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3413222.png)